N-(3-carbamoylthiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-carbamoylthiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide, also known as CTP-4-F, is a novel small molecule inhibitor of the c-Met receptor tyrosine kinase. CTP-4-F has been shown to be a potent inhibitor of c-Met receptor activation and has been studied for its potential therapeutic applications in various cancers. CTP-4-F is a member of the piperidine-4-carboxamide family of compounds, which have been extensively studied for their ability to inhibit the activity of the c-Met receptor.
Mechanism of Action
N-(3-carbamoylthiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide acts by binding to the c-Met receptor and inhibiting its activation. N-(3-carbamoylthiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide binds to the ATP-binding pocket of the c-Met receptor, which prevents the receptor from becoming activated by its ligand, hepatocyte growth factor (HGF). By blocking the activation of the c-Met receptor, N-(3-carbamoylthiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is able to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
N-(3-carbamoylthiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide has been shown to inhibit the activity of the c-Met receptor, which is involved in the progression of several types of cancer. N-(3-carbamoylthiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(3-carbamoylthiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide has been shown to inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
The main advantage of using N-(3-carbamoylthiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide in laboratory experiments is its ability to inhibit the activity of the c-Met receptor. This inhibition can be used to study the effects of c-Met receptor activation on cancer cell growth and metastasis. The main limitation of using N-(3-carbamoylthiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide in laboratory experiments is its potential toxicity. N-(3-carbamoylthiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide has been shown to be toxic in animal models and should be used with caution.
Future Directions
Future research on N-(3-carbamoylthiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide could include further investigations into its potential therapeutic applications in various cancers. In addition, further research could be conducted into the mechanism of action of N-(3-carbamoylthiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide and its ability to inhibit the growth of cancer cells in vitro and in vivo. Other potential future directions for research on N-(3-carbamoylthiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide include investigations into its ability to inhibit the formation of new blood vessels and its potential toxicity.
Synthesis Methods
N-(3-carbamoylthiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide can be synthesized using a variety of methods. The most common method is the reaction of 3-carbamoylthiophen-2-yl-1-fluorobenzenesulfonamide with 4-chloropiperidine-4-carboxylic acid in a base-catalyzed reaction. This reaction yields the desired N-(3-carbamoylthiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide product in high yields. Other methods of synthesis have also been developed, such as the reaction of 3-carbamoylthiophen-2-yl-1-fluorobenzenesulfonamide with 4-chloropiperidine-4-carboxylic acid in a base-catalyzed reaction followed by a base-catalyzed alkylation reaction.
Scientific Research Applications
N-(3-carbamoylthiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide has been studied for its potential therapeutic applications in various cancers. N-(3-carbamoylthiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide has been shown to inhibit the activity of the c-Met receptor, which is involved in the progression of several types of cancer. N-(3-carbamoylthiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide has also been studied for its potential to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(3-carbamoylthiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide has been studied for its ability to inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.
properties
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4S2/c18-12-1-3-13(4-2-12)27(24,25)21-8-5-11(6-9-21)16(23)20-17-14(15(19)22)7-10-26-17/h1-4,7,10-11H,5-6,8-9H2,(H2,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAGAWOCKPTOKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=CS2)C(=O)N)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbamoylthiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.